molecular formula C7H7BrN2O2 B12343858 Methyl 4-amino-6-bromopicolinate CAS No. 1353101-52-6

Methyl 4-amino-6-bromopicolinate

Cat. No.: B12343858
CAS No.: 1353101-52-6
M. Wt: 231.05 g/mol
InChI Key: SIWLFCWQHIPRLM-UHFFFAOYSA-N
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Description

Significance of Picolinic Acid Derivatives as Synthetic Intermediates

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are crucial precursors in the synthesis of a multitude of biologically active compounds. google.comcookechem.com The picolinic acid scaffold is a key component in numerous pharmaceutical and agrochemical products. rsc.orgnih.gov Its ability to act as a bidentate ligand, chelating metal ions, is a property that is exploited in various biological and chemical processes. cookechem.com The structural and electronic features of picolinic acid derivatives make them versatile and capable of forming stable complexes, a characteristic that is highly valuable in the design of new drugs and functional materials. cookechem.com The development of novel synthetic methodologies to access a wide variety of functionalized picolinic acid derivatives is a continuous focus of research, aiming to expand the accessible chemical space for drug discovery programs.

Overview of Heterocyclic Scaffolds in Modern Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of medicinal chemistry. rsc.orgchemicalbook.com A vast number of approved drugs and biologically active molecules possess heterocyclic cores. chemicalbook.combldpharm.com These scaffolds provide a three-dimensional framework that can be decorated with various functional groups to modulate the pharmacological properties of a molecule, such as its binding affinity to biological targets, solubility, and metabolic stability. rsc.org The continuous exploration of new synthetic routes to novel heterocyclic systems is a key driver of innovation in the pharmaceutical and agrochemical industries, enabling the development of next-generation therapies and crop protection agents. nih.govchemicalbook.com

Research Rationale for Investigating Methyl 4-amino-6-bromopicolinate

The specific substitution pattern of this compound, featuring an amino group at the 4-position and a bromine atom at the 6-position of the picolinate (B1231196) framework, makes it a molecule of significant research interest. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or vinyl groups. cookechem.com The amino group, on the other hand, can be a site for further functionalization, such as acylation or alkylation, to build more complex molecular architectures. This dual functionality makes this compound a versatile intermediate for the synthesis of novel compounds with potential applications in drug discovery and materials science. While detailed research findings and extensive spectroscopic data for this specific isomer are not widely available in public literature, its structural motifs are present in compounds investigated for their biological activities.

Below are the known properties of this compound:

PropertyValueSource
CAS Number 1353101-52-6
Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
Alternate Name 4-Amino-6-bromo-pyridine-2-carboxylic acid methyl ester

Synthetic Methodologies for this compound

The synthesis of this compound, a substituted pyridine (B92270) derivative, involves a series of strategic chemical transformations to introduce the required functional groups—bromo, amino, and methyl ester—at specific positions on the picolinic acid scaffold. The successful synthesis of this molecule hinges on the careful selection of methodologies that control the regiochemistry of each functionalization step. This article details the primary synthetic strategies employed for the preparation of this compound, focusing on regioselective bromination, introduction of the amino functionality, and esterification of the carboxylic acid moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-6-bromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-2-4(9)3-6(8)10-5/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWLFCWQHIPRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001196458
Record name 2-Pyridinecarboxylic acid, 4-amino-6-bromo-, methyl ester
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Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353101-52-6
Record name 2-Pyridinecarboxylic acid, 4-amino-6-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353101-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 4-amino-6-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of Methyl 4 Amino 6 Bromopicolinate

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 6-position of Methyl 4-amino-6-bromopicolinate is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in constructing more complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester. The reaction generally proceeds with high efficiency, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. acs.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and scope.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Substituted Bromopyridines

EntryAryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂OHigh
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂OGood
33-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄TolueneHigh

This table presents generalized conditions and expected outcomes for Suzuki-Miyaura reactions involving bromopyridine substrates similar to this compound, based on common practices in the field.

Stille Coupling and Other Organotin-Mediated Reactions

The Stille coupling offers an alternative to the Suzuki-Miyaura reaction for C-C bond formation, utilizing organotin reagents (organostannanes) as the coupling partners. While concerns over the toxicity of tin byproducts exist, the Stille reaction is often favored for its mild reaction conditions and tolerance of a wide variety of functional groups. For a substrate like this compound, a Stille coupling could be employed to introduce alkyl, vinyl, or aryl groups.

Similar to other cross-coupling reactions, the specific palladium catalyst and ligands play a significant role in the efficiency of the Stille coupling.

Mechanistic Investigations of Cross-Coupling Processes

The mechanism of palladium-catalyzed cross-coupling reactions is a subject of extensive research. acs.org The generally accepted catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination. acs.org For bromopyridine substrates, the oxidative addition of the C-Br bond to the Pd(0) center is a critical step. The electronic nature of the pyridine (B92270) ring, influenced by the amino and ester substituents, can affect the rate of this step.

Mechanistic studies, often employing a combination of experimental techniques and computational modeling, have provided a deeper understanding of the individual steps in the catalytic cycle. researchgate.net For instance, the transmetalation step in Suzuki-Miyaura reactions has been shown to be influenced by the nature of the base and the boronic acid species in solution. researchgate.net These investigations are crucial for the rational design of more efficient and selective catalysts for the cross-coupling of challenging substrates.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, exacerbated by the presence of the nitrogen atom, makes it susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the 6-position of this compound can be displaced by a variety of nucleophiles.

Substitution of Bromine by Various Nucleophiles (e.g., amines, thiols)

A range of nucleophiles can be used to displace the bromine atom in SNAr reactions. Amines and thiols are common nucleophiles, leading to the formation of new C-N and C-S bonds, respectively. The reaction typically proceeds by the addition of the nucleophile to the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product. libretexts.org

The reactivity of the nucleophile is a key factor. Stronger nucleophiles will generally react more readily. The reaction conditions, including the choice of solvent and the use of a base to deprotonate the nucleophile if necessary, are important for achieving successful substitution. acsgcipr.org

Table 2: Examples of SNAr Reactions on Activated Aryl Halides

EntryNucleophileSolventBaseProduct Type
1PiperidineDMSOK₂CO₃6-(Piperidin-1-yl)picolinate derivative
2Sodium thiophenoxideDMF-6-(Phenylthio)picolinate derivative
3AmmoniaNMP-6-Aminopicolinate derivative

This table provides illustrative examples of SNAr reactions on activated aryl halides, which are expected to be analogous to the reactivity of this compound.

Influence of Pyridine Nitrogen and Substituents on SNAr Reactivity

The nitrogen atom in the pyridine ring plays a crucial role in activating the system towards SNAr. numberanalytics.com Its electron-withdrawing nature polarizes the C-Br bond and helps to stabilize the negative charge in the Meisenheimer intermediate, particularly when the attack occurs at the ortho (2- or 6-) or para (4-) positions. stackexchange.com In the case of this compound, the attack occurs at the 6-position, which is ortho to the ring nitrogen.

Transformations of the Amino Group

The 4-amino group is a versatile handle for introducing a wide array of functional groups and for building more complex molecular architectures. Its nucleophilic character allows for reactions such as acylation and sulfonylation, while its ability to form a diazonium salt opens up a host of substitution possibilities.

The primary amino group of this compound readily reacts with acylating and sulfonylating agents to form the corresponding N-substituted amides and sulfonamides. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties. nih.gov

Acylation: The reaction with an acyl halide (like acetyl chloride) or an acid anhydride (B1165640) in the presence of a non-nucleophilic base (such as pyridine or triethylamine) yields the corresponding amide. The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

Sulfonylation: Similarly, treatment with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base affords the sulfonamide derivative.

These transformations are generally high-yielding and proceed under mild conditions, making them reliable methods for derivatization.

Table 1: Representative Acylation and Sulfonylation Reactions

Starting MaterialReagentBaseProductProduct Class
This compoundAcetyl chloridePyridineMethyl 4-acetamido-6-bromopicolinateAmide
This compoundBenzoyl chlorideTriethylamineMethyl 4-benzamido-6-bromopicolinateAmide
This compoundMethanesulfonyl chloridePyridineMethyl 4-(methylsulfonamido)-6-bromopicolinateSulfonamide
This compoundp-Toluenesulfonyl chlorideTriethylamineMethyl 4-(tosylamido)-6-bromopicolinateSulfonamide

The aromatic amino group can be converted into a diazonium salt, which is an excellent leaving group (N₂) and a key intermediate for introducing a variety of substituents onto the pyridine ring. masterorganicchemistry.com This two-step process involves:

Diazotization: Reaction of the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C), produces the 4-diazonium-6-bromopicolinate salt. masterorganicchemistry.com

Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) salt (CuX, where X = Cl, Br, CN) to replace the diazonium group with the corresponding nucleophile. wikipedia.org This radical-nucleophilic aromatic substitution is a powerful tool for synthesizing aryl halides and nitriles from anilines and their heterocyclic analogs. wikipedia.orgorganic-chemistry.org For example, using CuCN allows for the introduction of a nitrile group, which is a valuable precursor for carboxylic acids, amides, or amines. wikipedia.org

Table 2: Sandmeyer Reactions of this compound

Reagent (Step 1)Reagent (Step 2)ProductProduct Class
NaNO₂, HClCuClMethyl 4-chloro-6-bromopicolinateAryl Halide
NaNO₂, HBrCuBrMethyl 4,6-dibromopicolinateAryl Halide
NaNO₂, H₂SO₄CuCNMethyl 4-cyano-6-bromopicolinateAryl Nitrile
NaNO₂, H₂SO₄H₂O, heatMethyl 4-hydroxy-6-bromopicolinatePhenol derivative

Reactions Involving the Methyl Ester Functional Group

The methyl ester at the 2-position of the pyridine ring is another key site for chemical modification, allowing for hydrolysis to the parent acid, conversion to other esters, or reduction to a primary alcohol.

The methyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 4-amino-6-bromopicolinic acid. This transformation is typically achieved under basic conditions, for instance, by refluxing the ester with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a co-solvent such as methanol (B129727) or isopropanol. mdpi.com Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the final carboxylic acid product. mdpi.com

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting it with a different alcohol (e.g., ethanol, isopropanol) in the presence of an acid or metal catalyst. organic-chemistry.org While acid-catalyzed methods (using H₂SO₄ or HCl) are common, they are reversible and require using the new alcohol as the solvent to drive the equilibrium towards the product. More modern methods may employ catalysts like scandium(III) triflate for direct transesterification in boiling alcohol. organic-chemistry.org

Table 3: Representative Transesterification Reactions

Starting MaterialReagent AlcoholCatalystProduct
This compoundEthanolH₂SO₄ (cat.)Ethyl 4-amino-6-bromopicolinate
This compoundIsopropanolH₂SO₄ (cat.)Isopropyl 4-amino-6-bromopicolinate
This compoundBenzyl alcoholSc(OTf)₃ (cat.)Benzyl 4-amino-6-bromopicolinate

The methyl ester group can be reduced to a primary alcohol, yielding (4-amino-6-bromopyridin-2-yl)methanol. This transformation requires a potent reducing agent, as esters are less reactive than aldehydes or ketones. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. iwu.eduresearchgate.net Therefore, a more powerful hydride reagent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like diethyl ether or THF) is typically employed for this purpose. The reaction is followed by an aqueous workup to neutralize the excess reagent and liberate the alcohol product.

Synthesis and Structure Reactivity Relationships of Derivatives and Analogues of Methyl 4 Amino 6 Bromopicolinate

Design and Synthesis of Functionalized Pyridine-2-carboxylates

The pyridine (B92270) ring is a fundamental component in many pharmaceutical and agrochemical compounds. researchgate.net The process of creating functionalized pyridine-2-carboxylates, such as the derivatives of Methyl 4-amino-6-bromopicolinate, is a key area of research. These compounds are often synthesized to explore their potential as inhibitors for various biological targets.

One common strategy involves the coupling of a pre-existing picolinate (B1231196) scaffold with other molecules. For instance, a series of novel diamino phenyl chloropicolinate fettered carboxamides, ureas, and thiourea (B124793) derivatives were synthesized by coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with different acid chlorides, urea, and thiourea moieties. nih.gov This approach allows for the introduction of diverse functional groups, leading to a library of compounds with varied electronic and steric properties.

A general synthetic pathway to a related scaffold, 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, starts with commercially available 2-picolinic acid. mdpi.com The acid is reacted with thionyl chloride and then treated with methylamine. The resulting compound is heated with 4-amino-N-methylbenzamide, followed by treatment with hydrochloric acid and sodium hydroxide (B78521) to yield the desired product. mdpi.com

The synthesis of 2-aminopyridines from pyridine N-oxides and activated isocyanides provides another efficient route to functionalized pyridine cores. nih.gov This method is notable for its ability to tolerate a variety of functional groups, including strongly electron-withdrawing substituents. nih.gov

Table 1: Examples of Synthesized Functionalized Pyridine-2-carboxylates

Compound NameStarting MaterialKey Reaction StepApplication
Diamino phenyl chloropicolinate fettered carboxamidesMethyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylateCoupling with acid chloridesPotential anti-TB drugs nih.gov
C-3-substituted pyridine-2,4-dicarboxylic acid derivativesDimethyl pyridine-2,4-dicarboxylateAmination at C-3 positionAspH inhibitors nih.gov
4-(4-Formamidophenylamino)-N-methylpicolinamide derivatives2-Picolinic acidReaction with 4-amino-N-methylbenzamidePotential antitumor agents mdpi.com
Substituted 2-aminopyridinesPyridine N-oxidesReaction with activated isocyanidesGeneral synthetic intermediates nih.gov

Modulation of Electronic and Steric Effects through Substituent Variation

The biological activity and chemical reactivity of picolinate derivatives are significantly influenced by the electronic and steric properties of their substituents. researchgate.netlumenlearning.com By systematically varying these substituents, researchers can fine-tune the properties of the molecule to achieve desired outcomes.

Electronic Effects:

Substituents that donate electron density to the pyridine ring, such as amino (-NH2) and alkoxy (-OR) groups, can increase the nucleophilicity of the ring, making it more reactive towards electrophilic substitution. lumenlearning.com Conversely, electron-withdrawing groups, like nitro (-NO2) or cyano (-CN), deactivate the ring towards such reactions. lumenlearning.com

In the context of metal complexes, the electronic properties of substituents on picolinate ligands can influence the stability and reactivity of the complex. For example, in tris-(8-hydroxyquinoline)aluminum (Alq3) and its derivatives, "CH"/N substitutions on the ligands were found to stabilize the HOMO and LUMO energy levels, leading to either an increase or decrease in the energy gap depending on the substituent's position. nih.gov

Steric Effects:

The size and spatial arrangement of substituents can also play a crucial role. nih.gov Bulky substituents can hinder the approach of reactants to a specific site on the molecule, a phenomenon known as steric hindrance. This can be used to control the regioselectivity of a reaction, favoring substitution at less hindered positions.

In the synthesis of ruthenocene-based pincer palladium borohydrides, the steric bulk of substituents on the cyclopentadienyl (B1206354) ring was found to significantly impact the cyclometalation reaction. nih.gov The presence of five methyl groups and tert-butyl groups at the donor phosphorus atoms created significant steric hindrance, hampering the reaction. nih.gov

Systematic studies on the Scholl-type cycloheptatriene (B165957) ring formation around a tribenzotriquinacene (TBTQ) core have shown that while the electronic effect of substituents is the predominant factor controlling the ease of cyclization, the steric effect of methoxy (B1213986) groups in the bay regions of the TBTQ core is also significant, albeit less important. rsc.org

Strategies for Accessing Complex Polyfunctionalized Picolinate Scaffolds

The development of new synthetic methods is crucial for accessing complex and polyfunctionalized picolinate scaffolds. These scaffolds serve as building blocks for a wide range of biologically active molecules.

One strategy involves the use of chemodivergent synthesis, where the reaction conditions are tuned to selectively produce different products from the same starting materials. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine (B139424) under different reaction conditions. rsc.org

Another approach is the use of cascade reactions, where multiple bond-forming events occur in a single pot. A base-promoted cascade reaction of N-propargylic β-enaminones with formamides has been developed for the synthesis of densely substituted 2-aminopyridines. dicp.ac.cn This method is efficient and proceeds under mild conditions.

The direct functionalization of C-H bonds is an atom-economical approach for installing various substituents onto the pyridine ring. researchgate.net While still a developing area, late-stage C-H carboxylation of pyridines with CO2 is a promising strategy for creating functionalized picolinates. researchgate.net

Multifunctional scaffolds are also being explored in fields like tissue engineering, where they can be designed to deliver therapeutic ions or respond to external stimuli. nih.gov These concepts could potentially be applied to the design of advanced picolinate-based systems.

Comparative Studies with Related Halogenated and Aminated Picolinates

The properties and reactivity of this compound can be better understood by comparing it with related halogenated and aminated picolinates.

The reactivity of 4-aminopyridine (B3432731) with halogens has been studied, revealing that the reaction with Br2 in CH2Cl2 leads to the protonation of the 4-aminopyridine. researchgate.net This suggests that the amino group in this compound could also be susceptible to protonation under acidic conditions.

The synthesis of various substituted pyridine-2-carboxaldehyde thiosemicarbazones, including 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, has been reported. nih.gov These compounds have shown antineoplastic activity, highlighting the potential of aminated picolinates in medicinal chemistry.

A study on the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine (B158447) demonstrated that the resulting ligand coordinates with copper to enhance antibacterial activity. researchgate.net This indicates that the amino group on the picolinate ring can be a key site for metal coordination and modification of biological activity.

Table 2: Comparison of Related Halogenated and Aminated Picolinates

CompoundKey Structural FeatureObserved Reactivity/ActivityReference
4-AminopyridineAmino group at position 4Protonation with Br2 researchgate.net
3-Aminopyridine-2-carboxaldehyde thiosemicarbazoneAmino group at position 3Antineoplastic activity nih.gov
(6-Methyl-pyridin-2-ylamino)-acetic acidAmino group at position 2, methyl at 6Enhanced antibacterial activity upon copper coordination researchgate.net
Methyl 4-bromopicolinateBromo group at position 4Useful synthetic intermediate scbt.com

This comparative analysis provides valuable insights into how the position and nature of substituents (amino, bromo, etc.) on the picolinate ring influence its chemical behavior and potential applications.

Applications in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Building Block in Pharmaceutical Intermediates

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific arrangement of functional groups on Methyl 4-amino-6-bromopicolinate makes it a highly sought-after precursor for creating novel pharmaceutical agents.

Precursor for Bioactive Heterocyclic Compounds

Heterocyclic compounds are fundamental to drug discovery, forming the core of many bioactive agents. nih.gov this compound serves as an ideal starting material for constructing more complex heterocyclic systems. The molecule's three key functional groups can be selectively manipulated to build new rings and attach diverse side chains.

The bromine atom at the 6-position is particularly significant. It acts as a versatile chemical handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide range of aryl and heteroaryl groups, a common strategy for tuning the biological activity of a lead compound. For instance, a related compound, methyl 4-bromo-6-methylpicolinate, is known to serve as a precursor for Suzuki-Miyaura and Stille couplings to produce biaryl derivatives.

Furthermore, the amino group and the adjacent ring nitrogen can participate in cyclization reactions to form fused heterocyclic scaffolds, such as pyrimidinones (B12756618) and oxazinones. google.com Research on other amino-picolinate structures has shown their utility in creating a variety of new heterocyclic scaffolds for potential anti-tuberculosis drugs. nih.gov

Role in the Construction of Advanced Drug Scaffolds

An advanced drug scaffold is the central framework of a molecule from which various functionalities extend to interact with a biological target. This compound is not just a precursor to heterocycles, but a scaffold in its own right. Medicinal chemists can utilize its inherent structure and reactivity to develop sophisticated, three-dimensional molecules.

The strategic placement of the bromine atom allows for its replacement via cross-coupling reactions, effectively "decorating" the picolinate (B1231196) core. This modular approach is central to modern drug discovery, enabling the rapid synthesis of a library of related compounds for biological screening. The amino and ester groups provide additional points for modification, allowing for the fine-tuning of properties like solubility, stability, and target-binding affinity. This synthetic flexibility is crucial for developing drugs with improved efficacy and specificity.

Applications in Agrochemical Development

The picolinic acid framework is also a cornerstone of modern herbicides. A notable class of synthetic auxin herbicides is based on 6-aryl-2-picolinic acid structures. nih.gov Research has demonstrated that compounds with a 4-amino-picolinate core are particularly effective. google.comsmolecule.com

This compound is an ideal starting material for synthesizing next-generation herbicides. The bromine atom at the 6-position can be readily displaced with various aryl or heterocyclic groups through reactions like the Suzuki coupling. google.com A study on novel picolinic acids showed that introducing phenyl-substituted pyrazolyl groups at the 6-position of a 4-amino picolinate scaffold resulted in compounds with potent herbicidal activity against broadleaf weeds. nih.gov The ability to easily modify this position allows researchers to optimize the compound's spectrum of activity and environmental profile.

Starting Material for Fluorescent Dyes and Functional Materials

The structural characteristics of this compound suggest its potential as a precursor for fluorescent molecules. Aminopyridine derivatives are known to form the core of various fluorophores. nih.govsciforum.net The combination of the electron-rich pyridine ring and the electron-donating amino group can create a conjugated system that exhibits fluorescence upon excitation with light. researchgate.net

Studies on aminopyridines show they can serve as scaffolds for fluorescent probes with high quantum yields. nih.govresearchgate.net While specific research on the fluorescence of this compound is not widely documented, its core structure is analogous to known fluorescent compounds. By reacting the bromine atom or the amino group, the core structure can be incorporated into larger polymeric systems or conjugated molecules to create novel functional materials with specific optical or electronic properties. This makes it a target for research in materials science, particularly for developing sensors and imaging agents. nih.gov

Integration into Catalyst Synthesis and Design (e.g., functionalized nanoparticles)

The design of specialized catalysts is a critical area of chemical research. The structure of this compound provides multiple points of attachment that can be used to create custom ligands for metal-based catalysts or to anchor catalytic species to solid supports.

The pyridine nitrogen and the exocyclic amino group are both capable of coordinating with metal ions, a key feature of many catalysts. nih.gov By modifying the molecule, it could be developed into a bespoke ligand that fine-tunes the reactivity and selectivity of a metal center in homogeneous catalysis.

For heterogeneous catalysis, the compound could be immobilized onto a solid surface, such as silica (B1680970) gel or nanoparticles. For example, the amino group can be used to graft the molecule onto the surface of silver nanoparticles or other nanomaterials. nih.gov The bromine atom could then be used to anchor a catalytically active metal complex. This approach leads to robust, recyclable catalysts that combine the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems.

Interactive Data Tables

Compound Properties

PropertyValue
Compound Name This compound
CAS Number 1353101-52-6
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol

Functional Group Reactivity in Synthesis

Functional GroupPositionCommon ReactionsSynthetic Application
Bromo 6Suzuki-Miyaura Coupling, Stille Coupling, Nucleophilic SubstitutionAttachment of aryl/heteroaryl groups for drug and agrochemical development. nih.gov
Amino 4Acylation, Alkylation, Cyclization, Ligand FormationFormation of new heterocyclic rings, scaffold modification, catalyst design. nih.govnih.gov
Methyl Ester 2Hydrolysis (to Carboxylic Acid), Amidation, Reduction (to Alcohol)Modification of solubility and polarity, creation of new reactive handles.

Computational Chemistry and Theoretical Investigations of Methyl 4 Amino 6 Bromopicolinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. For Methyl 4-amino-6-bromopicolinate, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be used to determine its optimized geometric and electronic properties.

The initial step in these calculations is the geometry optimization, which finds the lowest energy arrangement of the atoms in the molecule. This provides crucial data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

From the optimized structure, a wealth of electronic data can be extracted. Key among these are the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine (B92270) ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine ring and the electron-withdrawing methyl carboxylate group. Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Hypothetical Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.8 eV Indicates electron-accepting ability
HOMO-LUMO Gap 4.7 eV Relates to chemical reactivity and stability
Ionization Potential 6.5 eV Energy required to remove an electron
Electron Affinity 1.8 eV Energy released upon gaining an electron
Electronegativity (χ) 4.15 eV Tendency to attract electrons

Note: These values are illustrative and would need to be confirmed by specific DFT calculations.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface.

Regions of negative electrostatic potential, typically colored red or yellow, are electron-rich and are susceptible to electrophilic attack. In this compound, these areas are expected to be concentrated around the nitrogen atom of the amino group and the oxygen atoms of the methyl ester group due to the presence of lone pairs of electrons. The nitrogen atom of the pyridine ring also represents a site of negative potential.

Conversely, regions of positive electrostatic potential, colored in blue, are electron-poor and are the preferred sites for nucleophilic attack. These positive regions are generally located around the hydrogen atoms of the amino group and the methyl group. The carbon atom attached to the bromine is also a potential site for nucleophilic attack, due to the electron-withdrawing nature of the halogen.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

Molecular Region Predicted MEP Color Predicted Reactivity
Amino Group (N atom) Red (Negative) Site for electrophilic attack
Carbonyl Oxygen Red (Negative) Site for electrophilic attack
Pyridine Ring Nitrogen Red (Negative) Site for electrophilic attack
Amino Group (H atoms) Blue (Positive) Site for nucleophilic attack

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions at a molecular level. For this compound, a key reaction of interest is the substitution of the bromine atom, which can occur through various pathways, including palladium-catalyzed cross-coupling reactions like the Suzuki coupling. wikipedia.orgorganic-chemistry.org

Using DFT, the entire reaction pathway can be modeled. This involves identifying and characterizing the structures of the reactants, intermediates, transition states, and products. Transition state theory is central to this analysis. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. A lower activation energy implies a faster reaction rate. For instance, in a Suzuki coupling reaction, computational modeling can help to understand the energetics of the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. wikipedia.org These calculations can also shed light on the role of the solvent and other additives in the reaction.

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction Step

Reaction Step Reactant Complex Energy (kcal/mol) Transition State Energy (kcal/mol) Activation Energy (kcal/mol)

Note: These are example values for a single step in a potential reaction pathway.

Spectroscopic Data Correlation and Validation with Theoretical Models

A crucial aspect of computational chemistry is the ability to predict spectroscopic data, which can then be compared with experimental results to validate the accuracy of the theoretical model. For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Theoretical calculations of the vibrational frequencies can aid in the assignment of the peaks observed in the experimental IR and Raman spectra. By comparing the calculated and experimental spectra, a scaling factor can often be applied to the theoretical frequencies to improve the agreement, accounting for systematic errors in the calculations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The correlation between the calculated and experimental chemical shifts provides a strong test of the accuracy of the computed molecular structure. Discrepancies between the theoretical and experimental data can point to specific structural features or environmental effects not accounted for in the computational model.

Table 4: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon Atom Hypothetical Experimental δ (ppm) Hypothetical Calculated δ (ppm)
C2 (C=O) 165.8 166.2
C3 112.5 113.0
C4 (C-NH₂) 150.1 150.8
C5 109.3 109.9
C6 (C-Br) 140.2 140.7

Note: These values are for illustrative purposes and highlight the expected level of agreement between theory and experiment.

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR spectroscopy of Methyl 4-amino-6-bromopicolinate would provide crucial information about the number, environment, and coupling of the protons. In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the aromatic protons on the pyridine (B92270) ring would appear as distinct signals in the downfield region (typically δ 6.0-9.0 ppm). The chemical shifts of the two aromatic protons would be influenced by the electronic effects of the amino, bromo, and methyl ester substituents. The amino group (–NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl protons of the ester group (–OCH₃) would be expected to resonate as a sharp singlet in the upfield region (typically δ 3.5-4.0 ppm). Spin-spin coupling between adjacent aromatic protons, if any, would provide valuable information on their relative positions.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would be indicative of the substitution pattern. Carbons attached to the electronegative bromine and nitrogen atoms, as well as the carbonyl carbon of the ester group, would be expected to resonate at lower fields (higher ppm values). The methyl carbon of the ester group would appear at a higher field (lower ppm value).

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure. A COSY spectrum would reveal correlations between coupled protons, confirming the connectivity of the aromatic protons. An HSQC spectrum would establish one-bond correlations between protons and their directly attached carbon atoms, allowing for the unambiguous assignment of both ¹H and ¹³C signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could be used to establish longer-range (2-3 bond) correlations, for instance, between the methyl protons and the carbonyl carbon, further confirming the ester functionality and its position.

Hypothetical ¹H NMR Data for this compound: This data is illustrative and based on known chemical shift ranges for similar structures.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.5 s 1H Aromatic H
~6.8 s 1H Aromatic H
~5.0 br s 2H -NH₂

Hypothetical ¹³C NMR Data for this compound: This data is illustrative and based on known chemical shift ranges for similar structures.

Chemical Shift (δ, ppm) Assignment
~165 C=O (ester)
~158 C-NH₂
~150 C-Br
~148 Quaternary C
~115 Aromatic CH
~110 Aromatic CH

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a unique molecular formula. This is a critical step in confirming the identity of a newly synthesized compound like this compound.

For this compound (C₇H₇BrN₂O₂), the expected monoisotopic mass would be calculated with high precision. The presence of bromine is particularly distinctive in mass spectrometry due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule. HRMS analysis would confirm the exact masses of these isotopic peaks, providing strong evidence for the proposed molecular formula.

Expected HRMS Data for this compound:

Ion Calculated m/z
[C₇H₇⁷⁹BrN₂O₂ + H]⁺ 230.9818

X-ray Crystallography for Single-Crystal Structure Analysis and Confirmation

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. For this compound, obtaining a suitable single crystal would allow for a definitive structural confirmation.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The compound would be detected using a UV detector, as the pyridine ring is a strong chromophore. A pure sample of this compound would exhibit a single, sharp peak in the chromatogram. This method can be used to determine the purity of the synthesized compound and to track the disappearance of starting materials and the appearance of the product during its synthesis. HPLC methods have been developed for the analysis of various pyridine derivatives, demonstrating the feasibility of this approach. helixchrom.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the volatility of this compound would need to be considered, GC-MS could potentially be used for its analysis. The sample would be vaporized and separated on a GC column, and the eluted components would be subsequently analyzed by a mass spectrometer. The resulting mass spectrum would provide a fragmentation pattern that is characteristic of the molecule, further aiding in its identification and in the detection of any impurities. GC-MS is a widely used technique for the analysis of pyridine compounds in various matrices. nih.gov

Future Research Directions and Emerging Paradigms in Picolinate Chemistry

Development of More Sustainable and Efficient Synthetic Routes (e.g., continuous flow chemistry)

The traditional batch synthesis of functionalized picolinates often involves multi-step processes with potential for significant waste generation. Future research will undoubtedly focus on developing more sustainable and efficient synthetic methodologies. A particularly promising approach is the adoption of continuous flow chemistry.

Continuous flow reactors offer numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and higher yields. beilstein-journals.orgorganic-chemistry.orgthieme-connect.com For the synthesis of Methyl 4-amino-6-bromopicolinate and its derivatives, a continuous flow process could streamline the introduction of the amino and bromo substituents, potentially reducing reaction times and purification steps. beilstein-journals.orgorganic-chemistry.org The use of packed-bed microreactors with immobilized catalysts could further enhance the efficiency and sustainability of the synthesis. organic-chemistry.orgthieme-connect.com

ParameterBatch Synthesis (Conventional)Continuous Flow Synthesis (Projected)
Reaction Time Hours to daysMinutes to hours thieme-connect.com
Process Control Limited control over exotherms and mixingPrecise control over temperature, pressure, and mixing organic-chemistry.org
Scalability Challenging, often requires re-optimizationReadily scalable by extending operation time beilstein-journals.org
Safety Handling of hazardous reagents in large quantitiesSmaller reaction volumes, enhanced safety researchgate.net
Waste Generation Potentially significant solvent and reagent wasteReduced solvent usage and potentially higher yields thieme-connect.com

Discovery of Novel Catalytic Systems for Specific Transformations

The functionalization of the picolinate (B1231196) ring is heavily reliant on catalytic methods. The development of novel catalytic systems will be crucial for unlocking the full potential of this compound as a versatile building block.

A key area of research will be the development of more efficient and selective catalysts for cross-coupling reactions at the C-6 position, utilizing the bromo substituent. While palladium-catalyzed reactions are well-established, future efforts may focus on catalysts based on more abundant and less expensive metals. mdpi.com Furthermore, the discovery of catalytic systems that enable the direct C-H functionalization of the picolinate ring at other positions would open up new avenues for derivatization, bypassing the need for pre-functionalized starting materials. beilstein-journals.orgnih.govnih.gov This would allow for the introduction of a wide range of functional groups with high regioselectivity. nih.gov The use of monoligated palladium(0) species as highly active catalysts in cross-coupling reactions is an emerging trend that could be applied to transformations involving this compound. nih.gov

Catalytic TransformationCurrent ApproachesFuture Directions
Cross-Coupling (at C-6) Palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) rsc.orgCatalysts based on earth-abundant metals (e.g., nickel, copper); highly active L1Pd(0) catalysts mdpi.comnih.gov
C-H Functionalization Limited direct methods for substituted picolinatesDevelopment of regioselective catalysts for direct arylation, alkylation, etc. at various ring positions beilstein-journals.orgnih.govnih.gov
Aminocarbonylation Palladium-catalyzed processes mdpi.comMore efficient and selective catalysts for the synthesis of amide derivatives mdpi.com

Exploration of New Chemical Space through Diverse Derivatization Strategies

The inherent functionality of this compound provides a rich platform for exploring new chemical space. Future research should focus on systematic derivatization strategies to generate libraries of novel compounds for biological screening.

The amino group at the C-4 position can be readily acylated, alkylated, or used as a handle for the construction of more complex heterocyclic systems. The bromo substituent at the C-6 position is a versatile functional group for a variety of cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups. The methyl ester at the C-2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other derivatives. The concept of "privileged scaffolds," molecular frameworks that are able to bind to multiple biological targets, is highly relevant here. nih.govmdpi.com By systematically exploring the chemical space around the this compound core, it may be possible to identify novel privileged structures with potential therapeutic applications. mdpi.comnih.gov

Functional GroupPotential Derivatization ReactionsResulting Chemical Space
4-Amino Group Acylation, sulfonylation, reductive amination, cyclization reactionsDiverse amides, sulfonamides, substituted amines, fused heterocyclic systems
6-Bromo Group Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions acs.orgArylated, heteroarylated, alkynylated, and aminated picolinates
2-Methyl Ester Hydrolysis to carboxylic acid, amidation, esterification, reduction to alcoholCarboxylic acids, amides with diverse amines, esters with various alcohols, primary alcohol

Integration with Automated and High-Throughput Synthesis Platforms

To accelerate the discovery of new picolinate-based compounds with desirable properties, the integration of synthesis with automated and high-throughput platforms is essential. These technologies allow for the rapid synthesis and screening of large libraries of compounds, significantly reducing the time and resources required for drug discovery and materials development. acs.orgnih.gov

Automated synthesis platforms can be programmed to perform multi-step reaction sequences, purifications, and analyses with minimal human intervention. merckmillipore.comresearchgate.net This would be particularly advantageous for the systematic derivatization of the this compound scaffold, allowing for the creation of large and diverse compound libraries. nih.govresearchgate.net High-throughput screening methods can then be employed to rapidly evaluate the biological activity or material properties of these compounds, enabling the identification of promising candidates for further development. nih.govdrugtargetreview.com The use of DNA-encoded libraries, where each molecule is tagged with a unique DNA barcode, is an emerging technology that allows for the screening of billions of compounds simultaneously and could be a powerful tool for exploring the chemical space around this compound. nih.gov

TechnologyApplication to this compound ResearchPotential Impact
Automated Synthesis Systematic derivatization of the amino, bromo, and ester functionalities merckmillipore.comresearchgate.netRapid generation of large and diverse compound libraries nih.govresearchgate.net
High-Throughput Screening Evaluation of biological activity (e.g., enzyme inhibition, receptor binding) or material properties nih.govdrugtargetreview.comAccelerated identification of lead compounds and materials with desired characteristics
DNA-Encoded Libraries Synthesis and screening of vast libraries of picolinate derivatives nih.govUnprecedented exploration of chemical space and identification of novel bioactive molecules

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